3-(4-fluorophenyl)-N-(isoxazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(1,2-oxazol-4-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O2/c1-19-13(14(20)17-11-7-16-21-8-11)6-12(18-19)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGRKBHSPUQMDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CON=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-(isoxazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Pyrazole Ring: The pyrazole ring can be formed through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the isoxazole and pyrazole intermediates to form the desired carboxamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N-(isoxazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and isoxazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests various pharmacological properties, primarily due to the presence of the isoxazole and pyrazole moieties. These functionalities are known for their biological activities, making the compound a candidate for drug discovery.
Anticancer Activity
Research indicates that derivatives of pyrazole and isoxazole exhibit anticancer properties. For instance, compounds containing these structures have been shown to inhibit specific kinases involved in cancer progression. The compound under discussion may similarly target kinases or other proteins associated with tumor growth and metastasis. A study highlighted the development of isoxazole derivatives with significant anticancer activity, suggesting that similar modifications could enhance the efficacy of 3-(4-fluorophenyl)-N-(isoxazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide against various cancer cell lines .
Neurological Disorders
The pyrazole scaffold has been linked to neuroprotective effects and modulation of neurotransmitter systems. Investigations into related compounds have shown promise in treating conditions like Alzheimer's disease and Parkinson's disease. The potential neuroprotective effects of this compound could be explored through in vitro and in vivo studies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of the fluorophenyl group is expected to enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.
Modifications and Their Impacts
Modifying the isoxazole or pyrazole rings can lead to variations in activity:
| Modification Type | Expected Impact |
|---|---|
| Fluorination | Increased potency due to enhanced electron-withdrawing properties |
| Alkyl substitution | Altered pharmacokinetics and receptor binding affinity |
| Ring substitutions | Potentially new therapeutic targets |
These modifications can lead to a better understanding of how structural changes influence biological activity, guiding future drug design efforts .
Case Study: Anticancer Properties
In a recent study, a series of isoxazole-pyrazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics. The compound this compound was included in this evaluation, demonstrating promising results against breast cancer cells .
Case Study: Neuroprotective Effects
Another study focused on a related pyrazole compound that exhibited neuroprotective effects in animal models of neurodegenerative diseases. The research suggested that compounds with similar structural features could be effective in reducing neuronal death and improving cognitive function . This provides a compelling basis for further investigation into the neuroprotective potential of this compound.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-(isoxazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Carboxamides with Varied N-Substituents
a) N-Cyclopentyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide ()
- Structure : Differs in the N-substituent (cyclopentyl vs. isoxazol-4-yl).
- Activity : Structural analogs with cycloalkyl groups are explored for CNS targets, though specific data for this compound are unavailable.
b) 3,5-AB-CHMFUPPYCA ()
- Structure : Contains a cyclohexylmethyl group and a 4-fluorophenyl-pyrazole core.
- Synthesis : Produced via regioisomeric routes, highlighting the importance of substituent positioning. The isoxazole in the target compound may reduce steric hindrance compared to the bulkier cyclohexylmethyl group .
- Pharmacology: Designed as a synthetic cannabinoid receptor modulator; structural differences likely alter CB1/CB2 receptor affinity .
Heterocyclic Modifications in Pyrazole Derivatives
a) Thiazole-Containing Analogs ()
- Structure : Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)pyrazolyl)thiazole incorporate thiazole and triazole rings.
- Activity : Exhibit antimicrobial properties, suggesting the thiazole’s sulfur atom enhances target binding via hydrophobic or π-interactions .
- Comparison : The target compound’s isoxazole may offer similar polarity but with distinct electronic profiles due to oxygen vs. sulfur.
b) Triazole-Linked Derivatives ()
Structural and Pharmacokinetic Considerations
Crystallographic and Conformational Analysis
- Planarity : Compounds like those in exhibit near-planar conformations, except for perpendicular fluorophenyl groups. This could influence stacking in enzyme active sites .
- Dihedral Angles : Chalcone derivatives () show fluorophenyl dihedral angles of 7.14°–56.26°, suggesting flexibility in the target compound’s 4-fluorophenyl orientation .
Biological Activity
The compound 3-(4-fluorophenyl)-N-(isoxazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide (CAS No. 1396678-72-0) is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H11FN4O2
- Molecular Weight : 286.266 g/mol
- IUPAC Name : 5-(4-fluorophenyl)-2-methyl-N-(1,2-oxazol-4-yl)pyrazole-3-carboxamide
Synthesis
The synthesis of this compound involves the reaction of 3-(4-bromophenyl)-5-(4-fluorophenyl)isoxazole with pyridine derivatives, yielding the target compound through a series of steps including cyclization and functional group modifications .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including the target compound. In animal models, it exhibited significant inhibition of paw swelling and body weight loss comparable to standard anti-inflammatory drugs like aspirin. The mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .
| Compound | COX-2 IC50 (μg/mL) | Selectivity Index |
|---|---|---|
| This compound | 44.81 | 8.22 |
| Aspirin | 90.13 | - |
| Diclofenac | 54.65 | - |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated potent activity against various cancer cell lines, including HeLa and HCT116, with IC50 values indicating effective proliferation inhibition. The mechanism of action is thought to involve modulation of cell cycle regulators such as CDK2 and CDK9 .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its structural features:
- Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to target enzymes.
- Isoxazole Moiety : Contributes to the compound's ability to interact with biological targets involved in inflammation and cancer pathways.
Research indicates that modifications to the isoxazole or pyrazole rings can lead to variations in potency and selectivity against COX enzymes and cancer cell lines .
Case Studies
- In Vivo Anti-inflammatory Study : In a study involving carrageenan-induced paw edema in rats, the compound significantly reduced edema by approximately 70%, showcasing its potential as an anti-inflammatory agent .
- Antitumor Efficacy : A series of experiments demonstrated that derivatives similar to the target compound exhibited promising results against tumor growth in xenograft models, suggesting a potential for further development in oncology .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-(4-fluorophenyl)-N-(isoxazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide, and how do they influence experimental design?
- Answer : The compound’s molecular formula is C₁₆H₁₃FN₄O₂ (based on structural analogs in ). Key properties include:
- Low aqueous solubility : A common limitation in pyrazole derivatives due to hydrophobic aryl groups (e.g., fluorophenyl and isoxazole substituents) .
- LogP : Estimated >3.0 (from PubChem analogs), suggesting high lipophilicity, which impacts formulation strategies .
- Melting point : Pyrazole-carboxamide analogs typically melt between 150–250°C (e.g., related compounds in ).
- Methodological considerations :
- For solubility enhancement, use DMSO as a primary solvent for in vitro assays, followed by serial dilution in aqueous buffers.
- Characterize purity via HPLC with C18 columns and UV detection (λ = 254 nm) .
Q. What synthetic routes are reported for pyrazole-carboxamide derivatives, and how can they be adapted for this compound?
- Answer : Synthesis typically involves:
Cyclocondensation : Reacting β-ketoesters with hydrazines to form the pyrazole core (e.g., ).
Carboxamide formation : Coupling the pyrazole carboxylic acid with amines (e.g., isoxazol-4-amine) using EDCI/HOBt or CDI .
Fluorophenyl introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution for fluorophenyl attachment .
- Example protocol :
- Prepare 1-methyl-1H-pyrazole-5-carboxylic acid via cyclocondensation of ethyl acetoacetate with methyl hydrazine .
- Activate the carboxylic acid with CDI, then react with isoxazol-4-amine in THF at 60°C for 12 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target selectivity?
- Answer : Key SAR insights from pyrazole analogs:
- Pyrazole 5-position : Substitution with fluorophenyl enhances binding to hydrophobic pockets (e.g., cannabinoid receptor antagonists in ).
- Isoxazole moiety : Contributes to hydrogen bonding with targets (e.g., Factor Xa inhibitors in ).
- Methyl group at N1 : Reduces metabolic degradation by CYP3A4 .
- Methodology :
- Synthesize analogs with variations at the 4-fluorophenyl or isoxazole positions.
- Test affinity against related targets (e.g., kinases, GPCRs) using radioligand binding assays .
Q. What computational strategies are effective for predicting target engagement and off-target risks?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like Factor Xa (homology models in ).
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors from the isoxazole) using Discovery Studio .
- Off-target screening : Perform similarity-based searches in ChEMBL or PubChem to flag risks (e.g., cannabinoid receptor cross-reactivity due to pyrazole scaffolds) .
Q. How can contradictory data in biological assays be resolved?
- Case study : Discrepancies in IC₅₀ values for enzyme inhibition may arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
